1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone
Description
The compound 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone is a structurally complex molecule characterized by a butanone backbone substituted with a hydroxypiperidino group and a benzylsulfonylmethyl moiety. For instance, a closely related compound, 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 861211-14-5), shares the same core structure but includes a 4-chlorobenzyl substituent, with a molecular formula of C₁₈H₂₆ClNO₄S and a molecular weight of 387.9 g/mol . Another analog, 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino}-3-methyl-1-butanone (CAS: 865659-34-3), differs only in the position of the chlorine atom on the benzyl group . These compounds are typically used in laboratory settings, though commercial availability is noted as "discontinued" for some derivatives .
Properties
IUPAC Name |
1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-15(2)12-17(20)19-10-8-18(21,9-11-19)14-24(22,23)13-16-6-4-3-5-7-16/h3-7,15,21H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIFOUJJSXZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a hydroxyl group and a benzylsulfonyl moiety, which may contribute to its biological activities.
Research indicates that compounds with similar structures often interact with cellular pathways related to cell proliferation and apoptosis. Specifically, the benzylsulfonyl group may enhance the compound's ability to inhibit key enzymes involved in cancer cell growth.
Binding Affinity
Studies have shown that related compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is critical for the antiproliferative effects observed in various cancer cell lines .
Antiproliferative Effects
This compound has been evaluated for its antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values obtained from studies assessing its effectiveness:
These values indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents.
Cytotoxicity and Selectivity
In addition to its antiproliferative effects, the compound's cytotoxicity was assessed using normal human fibroblast cells to evaluate selectivity. The results indicated a higher selectivity index for cancer cells compared to normal cells, suggesting potential therapeutic benefits with reduced side effects.
Study on Angiogenesis
In a study involving chick chorioallantoic membrane (CAM) assays, this compound demonstrated significant inhibition of angiogenesis. The compound was shown to reduce tumor growth by blocking blood vessel formation, further supporting its potential as an anti-cancer agent .
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to alterations in the expression of genes associated with apoptosis and cell cycle regulation. Notably, upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins were observed, indicating that the compound may induce apoptosis through a mitochondrial pathway .
Comparison with Similar Compounds
Structural Analogs with Substituted Benzyl Groups
The position of substituents on the benzylsulfonyl group significantly influences physicochemical and biological properties. For example:
Table 1: Comparison of Benzylsulfonyl-Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
|---|---|---|---|---|
| 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone | N/A | C₁₈H₂₆NO₄S | 353.5 (calculated) | Benzyl (no substituent) |
| 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone | 861211-14-5 | C₁₈H₂₆ClNO₄S | 387.9 | 4-Chlorobenzyl |
| 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone | 865659-34-3 | C₁₈H₂₆ClNO₄S | 387.9 | 2-Chlorobenzyl |
Aromatic Hydroxyketones with Shared Backbones
Compounds such as 1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-mercapto-3-methyl-1-butanone (C₁₉H₃₀O₂S) and 1-(2,5-Dihydroxy-4-heptyl-3-methylphenyl)-3-methyl-1-butanone (C₁₉H₃₀O₃) share the butanone backbone but differ in substitution patterns. These compounds often feature hydroxyl or mercapto groups on aromatic rings, which may confer antioxidant or metal-chelating properties . In contrast, the target compound’s hydroxypiperidino group introduces a heterocyclic amine, likely affecting solubility and hydrogen-bonding capacity.
Table 2: Key Differences in Aromatic Hydroxyketones
| Compound Name | Molecular Formula | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound (Benzylsulfonyl derivative) | C₁₈H₂₆NO₄S | Hydroxypiperidino, benzylsulfonyl | Research (exact use unspecified) |
| 1-[3,5-Bis(tert-butyl)-4-hydroxyphenyl]-3-mercapto-3-methyl-1-butanone | C₁₉H₃₀O₂S | Phenolic hydroxyl, mercapto | Antioxidant synthesis |
| 1-(2,5-Dihydroxy-4-heptylphenyl)-3-methyl-1-butanone | C₁₉H₃₀O₃ | Dihydroxy, alkyl chain | Surfactant or lipid research |
Piperidine/Sulfonyl-Containing Compounds
The piperidine moiety is also found in intermediates like 1-(4-hydrazinyl benzylsulfonyl) pyrrolidine hydrochloride, used in the synthesis of Almotriptan Malate (an anti-migraine drug) . While the target compound’s piperidino group is hydroxylated, Almotriptan intermediates emphasize sulfonyl and hydrazine functionalities, suggesting divergent biological targets.
Comparison with Carcinogenic Nitrosamines (e.g., NNK)
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) shares a butanone backbone but includes a pyridyl group and nitrosamine moiety, making it a potent carcinogen. NNK undergoes metabolic activation via α-hydroxylation, generating reactive intermediates that form DNA adducts . However, shared metabolic pathways (e.g., carbonyl reduction) could theoretically produce alcohol derivatives, though this remains speculative without direct evidence .
Key Research Findings and Implications
- Structural Sensitivity: Minor changes in substituent position (e.g., 2-chloro vs. 4-chloro) can modulate steric and electronic properties, impacting drug-receptor interactions .
- Functional Group Diversity: Hydroxyketones with mercapto or alkyl chains (e.g., C₁₉H₃₀O₂S) highlight the versatility of the butanone scaffold in medicinal chemistry .
- Metabolic Considerations: While NNK’s carcinogenicity is well-documented, the target compound’s lack of nitrosamines suggests a safer profile, though thorough toxicological studies are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
